Cas no 1438401-07-0 (Demethoxy Aliskiren Fumarate (2:1))

Demethoxy Aliskiren Fumarate (2:1) Chemical and Physical Properties
Names and Identifiers
-
- Demethoxy Aliskiren Fumarate (2:1)
-
- Inchi: 1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1
- InChI Key: SAEZZXYERNPHCU-DZJTYDGLSA-N
- SMILES: C(/C(=O)O)=C\C(=O)O.C(C1C=CC=C(OCCCOC)C=1)[C@H](C(C)C)C[C@H](N)[C@@H](O)C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N
Demethoxy Aliskiren Fumarate (2:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D231545-0.5mg |
Demethoxy Aliskiren Fumarate (2:1) |
1438401-07-0 | 0.5mg |
$ 260.00 | 2022-06-05 | ||
TRC | D231545-50mg |
Demethoxy Aliskiren Fumarate (2:1) |
1438401-07-0 | 50mg |
$ 21000.00 | 2023-09-08 | ||
TRC | D231545-5mg |
Demethoxy Aliskiren Fumarate (2:1) |
1438401-07-0 | 5mg |
$2463.00 | 2023-05-18 | ||
TRC | D231545-.5mg |
Demethoxy Aliskiren Fumarate (2:1) |
1438401-07-0 | 5mg |
$316.00 | 2023-05-18 |
Demethoxy Aliskiren Fumarate (2:1) Related Literature
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
5. Book reviews
Additional information on Demethoxy Aliskiren Fumarate (2:1)
Comprehensive Overview of Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0): Properties, Applications, and Research Insights
Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) is a chemically modified derivative of Aliskiren, a well-known renin inhibitor used in the management of hypertension. This compound, characterized by its fumarate salt formulation in a 2:1 stoichiometric ratio, has garnered significant attention in pharmaceutical research due to its potential therapeutic benefits and improved physicochemical properties. The removal of the methoxy group (demethoxy) enhances its metabolic stability, making it a subject of interest for drug development and formulation studies.
In recent years, the demand for hypertension treatments has surged, driven by increasing global health awareness and the prevalence of cardiovascular diseases. Demethoxy Aliskiren Fumarate (2:1) aligns with this trend, as researchers explore its efficacy in blood pressure regulation and its potential to reduce side effects compared to traditional renin inhibitors. The compound's enhanced bioavailability and solubility profile are frequently cited in scientific literature, addressing common challenges in drug delivery systems.
The synthesis and characterization of Demethoxy Aliskiren Fumarate (2:1) involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and compliance with pharmaceutical standards, a critical factor for regulatory approvals. Additionally, its crystalline structure has been extensively studied to optimize manufacturing processes, reflecting the growing emphasis on green chemistry and sustainable production in the pharmaceutical industry.
From a commercial perspective, Demethoxy Aliskiren Fumarate (2:1) is often discussed in the context of patent landscapes and generic drug development. With the expiration of key patents for Aliskiren, derivative compounds like this one present opportunities for innovative formulations and cost-effective therapies. Market analysts highlight its potential in emerging economies, where affordable hypertension treatments are in high demand.
Ongoing research also explores the compound's role in combination therapies, particularly with angiotensin receptor blockers (ARBs) or diuretics. Such studies aim to address drug resistance and improve patient outcomes, aligning with the broader shift toward personalized medicine. Furthermore, its mechanism of action is a frequent topic in pharmacology forums, with researchers investigating its interaction with renin-angiotensin system (RAS) components.
In conclusion, Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) represents a promising candidate in the evolution of antihypertensive drugs. Its unique chemical properties, coupled with its potential clinical applications, make it a focal point for both academic and industrial research. As the pharmaceutical landscape continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs in cardiovascular health.
1438401-07-0 (Demethoxy Aliskiren Fumarate (2:1)) Related Products
- 921846-28-8(2-(2-{(2-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)
- 2172156-83-9(2-(4-hydroxypiperidin-4-yl)-2-methylbutanoic acid)
- 2110862-19-4(3-Cyclobutylthiophene-2-carboxylic acid)
- 1903079-41-3(2-(morpholin-4-yl)-N-(2-phenylethyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide)
- 1805420-57-8(4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetonitrile)
- 2227672-15-1((1R)-3-amino-1-(1H-1,2,4-triazol-3-yl)propan-1-ol)
- 139-83-3(3,5-dibutylpyridine)
- 500547-94-4([2-(3-methylbutoxy)phenyl]methanol)
- 2090465-87-3(Imidazo[1,2-a]pyrimidine-2-carboxylic acid, 6-bromo-1,5-dihydro-1-methyl-5-oxo-)
- 1212103-66-6(rac-(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine)




